

ATTO 465 Maleimide: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	ATTO 465 maleimid	
Cat. No.:	B15556988	Get Quote

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This technical guide provides an in-depth overview of **ATTO 465 maleimide**, a fluorescent label derived from the dye Acriflavine.[1][2][3] It is designed for life science applications such as the labeling of proteins, DNA, and RNA.[1][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical structure, properties, and experimental protocols associated with this reagent.

Core Properties and Chemical Structure

ATTO 465 is characterized by its strong absorption, high fluorescence quantum yield, significant Stokes shift, and good water solubility.[1][3][4] The dye also exhibits notable thermal and photo-stability.[4] The maleimide functional group makes it particularly suitable for labeling sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[1][2] This reaction forms a stable thio-ether bond between the dye and the target molecule.[5]

The chemical identity of **ATTO 465 maleimid**e can be represented by the following identifiers:

- SMILES String: OCI(=O)
 (=O)=O.Nc1ccc2C=C3C=CC(=N)C=C3N(CCCC(=O)NCCN4C(=O)C=CC4=O)c2c1
- InChl Key: KHHWHZCVGMYUGL-UHFFFAOYSA-N

Quantitative Data Summary

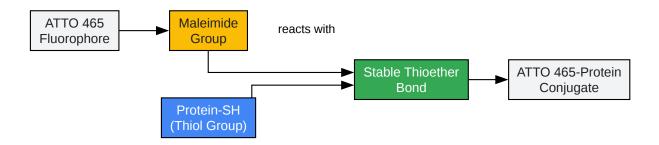


The key optical and physical properties of **ATTO 465 maleimid**e are summarized in the table below. The optical data are based on the carboxy derivative in an aqueous solution.[3]

Property	Value	Reference
Molecular Weight (MW)	518 g/mol	[2][3]
Excitation Maximum (λabs)	453 nm	[1][3]
Emission Maximum (λfl)	506 nm	[1][3]
Molar Extinction Coefficient (εmax)	7.5 x 104 M-1 cm-1	[1][3]
Fluorescence Quantum Yield (ηfl)	75 %	[1][3]
Fluorescence Lifetime (τfl)	5.0 ns	[1][3]
Correction Factor (CF260)	1.09	[1][3]
Correction Factor (CF280)	0.48	[1][3]

Reaction Mechanism

ATTO 465 maleimide selectively labels molecules containing free sulfhydryl (thiol) groups, such as proteins with cysteine residues. The maleimide moiety reacts with the thiol group via a Michael addition reaction to form a stable, covalent thioether linkage. This reaction is most efficient at a pH range of 7.0-7.5, where the thiol group is sufficiently deprotonated to be reactive, while primary amines (like those on lysine residues) remain largely protonated and unreactive.[5]





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Reaction of ATTO 465 Maleimide with a Thiol Group.

Experimental Protocols Handling and Storage

- Storage: Upon receipt, **ATTO 465 maleimid**e should be stored at -20°C, protected from light and moisture.[1][2][3] Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation.[1][2] Properly stored, the product is stable for at least three years.[1][2]
- Solubility: The dye is soluble in polar organic solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[1][2] Due to the reactivity of the maleimide group, it is crucial to use anhydrous and amine-free solvents.[2] Stock solutions should be prepared immediately before use, as their stability may be limited depending on the solvent quality.[1][2]

Protein Labeling Protocol

This protocol provides a general procedure for conjugating **ATTO 465 maleimid**e to proteins.

Required Materials:

- Labeling Buffer: Phosphate-Buffered Saline (PBS) at pH 7.4 is recommended.[5] Other common buffers include 10-100 mM phosphate, Tris, or HEPES at pH 7.0-7.5.[3]
- Reducing Agent (if necessary): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[3]
- Quenching Reagent (optional): A low molecular weight thiol such as glutathione or mercaptoethanol.[3]
- Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment.[3][5]

Procedure:

Protein Preparation:



- Dissolve the protein in the labeling buffer at a concentration of 50–100 μM (approximately 1-5 mg/mL).[3][5]
- If the protein contains disulfide bonds that need to be labeled, reduce them by adding a
 10-fold molar excess of a reducing agent like DTT or TCEP.[3]
- If DTT is used, it must be removed by dialysis before adding the dye. This step is not necessary for TCEP.[3]
- To prevent re-oxidation of thiols, it is advisable to work in an oxygen-free environment by deoxygenating all buffers.[3]

Dye Preparation:

 Prepare a stock solution of ATTO 465 maleimide by dissolving 1.0 mg in 50–200 μL of anhydrous, amine-free DMF or DMSO.[5]

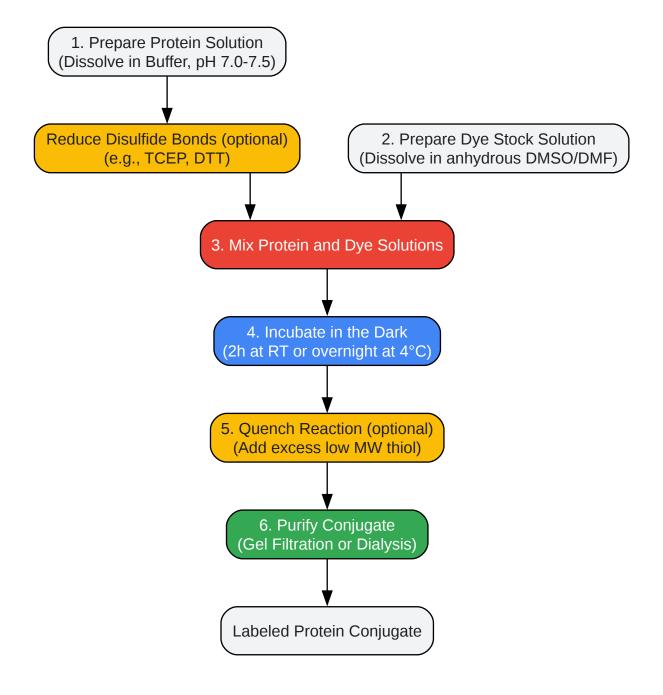
• Labeling Reaction:

- While gently stirring the protein solution, add a 1.3-fold molar excess of the reactive dye solution per sulfhydryl group.[5]
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[3] The reaction should be carried out in the dark to prevent photobleaching.[3]
- Reaction Quenching (Optional):
 - To consume any excess maleimide reagent, add a soluble low molecular weight thiol (e.g., glutathione).[3] This ensures no reactive dye is present during the purification step.[3]

Purification:

Separate the labeled protein conjugate from the unreacted dye and other small molecules.
 This can be achieved using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis at 4°C in an appropriate buffer.[3]





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Experimental Workflow for Protein Labeling.

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